Thiophen-3-amine

Catalog No.
S1515395
CAS No.
17721-06-1
M.F
C4H5NS
M. Wt
99.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophen-3-amine

CAS Number

17721-06-1

Product Name

Thiophen-3-amine

IUPAC Name

thiophen-3-amine

Molecular Formula

C4H5NS

Molecular Weight

99.16 g/mol

InChI

InChI=1S/C4H5NS/c5-4-1-2-6-3-4/h1-3H,5H2

InChI Key

DKGYESBFCGKOJC-UHFFFAOYSA-N

SMILES

C1=CSC=C1N

Canonical SMILES

C1=CSC=C1N

Thiophen-3-amine is a highly reactive, electron-rich heterocyclic building block primarily procured for the synthesis of fused thienopyrimidine scaffolds and functionalized conducting polymers. Unlike standard aromatic amines, the 3-amino substitution on the thiophene ring induces profound electronic polarization, making the adjacent C-2 position exceptionally nucleophilic [2]. Due to its high susceptibility to spontaneous oxidation and auto-polymerization as a free base, industrial and laboratory procurement typically necessitates specifying stable salt forms (such as the oxalate or hydrochloride) or utilizing in situ generation from protected precursors [1]. Its primary commercial value lies in its unique regioselectivity for electrophilic addition, which is indispensable for accessing targeted kinase inhibitors and low-bandgap organic electronic materials.

Substituting Thiophen-3-amine with aniline or the more common 2-aminothiophene fundamentally alters both the reaction trajectory and the final material properties. While aniline reacts with electrophiles predominantly at the nitrogen atom, Thiophen-3-amine exhibits a strong thermodynamic preference for C-2 attack due to the intense electron-donating effect of the amine coupled with the thiophene ring's polarizability [1]. Furthermore, attempting to substitute 3-aminothiophene with the more synthetically accessible 2-aminothiophene completely changes the geometry of subsequent ring-fusion reactions, yielding thieno[2,3-d]pyrimidines instead of the therapeutically distinct thieno[3,2-d]pyrimidines [2]. In materials science, the 3-amino linkage uniquely dictates the regioregularity and hydrogen-bonding network of the resulting polythiophenes, meaning 2-amino or 3-alkyl analogs cannot serve as drop-in replacements for tuning polymer bandgaps.

Regioselective Nucleophilicity: C-2 Carbon Shielding

The regioselectivity of Thiophen-3-amine is driven by extreme electron density at the C-2 position. Quantitative 13C NMR studies demonstrate a massive shielding effect at C-2 (Δδ = -32.4 ppm relative to unsubstituted thiophene) [1]. In contrast, the ortho-carbon of aniline shows a much weaker shielding effect (Δδ = -14.8 ppm relative to benzene) [1]. This quantitative difference in electron localization explains why Thiophen-3-amine undergoes electrophilic attack almost exclusively at the C-2 carbon rather than the amine nitrogen, directly dictating the synthetic route for fused heterocycles.

Evidence Dimension13C NMR chemical shift difference (Δδ) at the adjacent/ortho carbon
Target Compound DataThiophen-3-amine (Δδ = -32.4 ppm at C-2)
Comparator Or BaselineAniline (Δδ = -14.8 ppm at ortho-carbon)
Quantified Difference>2x greater shielding effect in Thiophen-3-amine
ConditionsIsolated species comparison vs unsubstituted parent rings

Buyers designing syntheses for fused heterocycles must account for mandatory C-2 electrophilic attack, which prevents the use of standard N-alkylation protocols developed for anilines.

Thermodynamic Preference for Carbon Protonation

The fundamental acid-base chemistry of Thiophen-3-amine diverges sharply from typical arylamines. Quantum chemical calculations (G3(MP2)) reveal that the C-protonated form of 3-aminothiophene is thermodynamically more stable than its N-protonated form by 5 to 9 kcal/mol[1]. Conversely, aniline strongly prefers N-protonation, with its N-protonated form being 2 to 5 kcal/mol more stable than the C-protonated alternative [1]. This thermodynamic inversion means that under acidic conditions, Thiophen-3-amine acts primarily as a carbon base, which critically impacts the stability and reactivity of its procured salt forms.

Evidence DimensionEnergy difference between C-protonated and N-protonated states
Target Compound DataThiophen-3-amine (C-protonated form favored by 5–9 kcal/mol)
Comparator Or BaselineAniline (N-protonated form favored by 2–5 kcal/mol)
Quantified DifferenceComplete reversal of the preferred protonation site (shift of ~10-14 kcal/mol)
ConditionsG3(MP2) calculations for isolated species

Process chemists must adjust acid-catalyzed reaction conditions and salt-formation protocols, as the compound will protonate on the ring rather than the amine, altering solubility and downstream reactivity.

Oxidative Polymerization Potential

In the synthesis of conducting polythiophenes, the 3-amino substituent fundamentally alters the oxidation mechanism. Electrochemical studies show that for 3-aminothiophene derivatives, oxidation initiates at the amine nitrogen rather than the thiophene π-system, which is the standard oxidation locus for 3-alkylthiophenes [1]. This shifts the first oxidation event to significantly lower potentials (e.g., near +1.8 V vs standard references for protected variants, avoiding the higher potentials required for alkylthiophenes) [1]. This lower oxidation threshold allows for milder polymerization conditions, reducing the risk of over-oxidative degradation of the polymer backbone.

Evidence DimensionLocus and relative potential of initial oxidation
Target Compound Data3-aminothiophene derivatives (Oxidation at amine nitrogen, lower potential)
Comparator Or Baseline3-alkylthiophenes (Oxidation at thiophene π-system, higher potential)
Quantified DifferenceShift in primary oxidation site leading to reduced anodic potential requirements
ConditionsAnodic electropolymerization / cyclic voltammetry

Materials scientists procuring monomers for conductive polymers can utilize milder oxidative conditions, yielding more structurally intact polymer films with fewer defect sites.

Free Base Bench Stability and Handling Requirements

The procurement and handling of Thiophen-3-amine are strictly governed by its high instability as a free base. Unlike 2-aminothiophenes (which can often be synthesized via the Gewald reaction and isolated), free 3-aminothiophene is highly susceptible to rapid oxidation and auto-polymerization under ambient conditions [1]. Consequently, it must be procured either as a stabilized salt (e.g., Thiophen-3-amine oxalate, which provides a moderately acidic environment to inhibit oxidation) or generated in situ [1].

Evidence DimensionAmbient bench stability of the free amine
Target Compound DataThiophen-3-amine (Highly unstable, rapid auto-polymerization; requires salt form)
Comparator Or Baseline2-aminothiophene derivatives (Moderately stable, routinely isolated as free bases)
Quantified Difference3-aminothiophene necessitates specialized salt procurement or protective groups for storage
ConditionsAmbient atmospheric storage

Procurement teams must specifically source the oxalate or hydrochloride salt, or a protected derivative, to prevent receiving degraded, polymerized, and unusable material.

Precursor for Thieno[3,2-d]pyrimidine Kinase Inhibitors

Thiophen-3-amine is the mandatory starting material for synthesizing thieno[3,2-d]pyrimidine cores, a prevalent scaffold in oncology for Epidermal Growth Factor Receptor (EGFR) kinase inhibitors [1]. The extreme nucleophilicity at the C-2 position ensures that cyclization reactions with electrophiles (like formamidines or isocyanates) proceed with the correct regiochemistry to form the[3,2-d] fused system, an architecture that cannot be accessed using 2-aminothiophene[1].

Synthesis of Low-Bandgap Poly(3-aminothiophene)s

In organic electronics, 3-aminothiophene is procured to synthesize nitrogen-functionalized polythiophenes. The lower oxidation potential of the monomer allows for mild electropolymerization, while the resulting polymer benefits from extensive inter-chain hydrogen bonding [2]. This makes it a specialized alternative to poly(3-hexylthiophene) (P3HT) when designing chemical sensors or modified electrodes that require specific electrolyte interactions.

Regioselective Halogenation and Cross-Coupling Intermediates

For agrochemical and advanced materials research, Thiophen-3-amine salts are used to synthesize highly substituted thiophenes. Because the ring is highly activated at C-2, it can undergo rapid, regioselective halogenation without the need for harsh directing groups [3]. The thermodynamic preference for ring protonation must be managed during these steps, but it ultimately provides a streamlined route to 2-halo-3-aminothiophenes for subsequent Buchwald-Hartwig or Suzuki cross-coupling.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

99.01427034 g/mol

Monoisotopic Mass

99.01427034 g/mol

Heavy Atom Count

6

Wikipedia

3-Aminothiophene

Dates

Last modified: 08-15-2023

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